molecular formula C21H20N6O2 B12204783 (3,4-Dimethoxyphenyl){4-[benzylamino]pteridin-2-yl}amine

(3,4-Dimethoxyphenyl){4-[benzylamino]pteridin-2-yl}amine

Cat. No.: B12204783
M. Wt: 388.4 g/mol
InChI Key: CLPZOAJDZXTQJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,4-Dimethoxyphenyl){4-[benzylamino]pteridin-2-yl}amine is a synthetic chemical compound designed for research applications, particularly in the fields of immunology and oncology. This molecule is a pteridine derivative, a class of heterocyclic compounds known for their diverse biological activities. Pteridine derivatives have been investigated for their immunosuppressive effects, with some analogs functioning by modulating purine metabolism or other key immunological pathways . The structural core of this compound features a pteridin-2-ylamine group, which is linked to a 3,4-dimethoxyphenyl ring—a pharmacophore commonly associated with bioactivity and seen in molecules that interact with various cellular targets . The benzylamino side chain at the 4-position of the pteridine ring may further influence the compound's solubility and receptor binding affinity, making it a valuable tool for structure-activity relationship (SAR) studies. Researchers can utilize this compound to probe its mechanism of action, which may involve the inhibition of specific enzymes or signaling pathways relevant to immune cell proliferation and inflammatory responses. It is supplied strictly for laboratory research purposes and is classified as "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C21H20N6O2

Molecular Weight

388.4 g/mol

IUPAC Name

4-N-benzyl-2-N-(3,4-dimethoxyphenyl)pteridine-2,4-diamine

InChI

InChI=1S/C21H20N6O2/c1-28-16-9-8-15(12-17(16)29-2)25-21-26-19-18(22-10-11-23-19)20(27-21)24-13-14-6-4-3-5-7-14/h3-12H,13H2,1-2H3,(H2,23,24,25,26,27)

InChI Key

CLPZOAJDZXTQJW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC2=NC3=NC=CN=C3C(=N2)NCC4=CC=CC=C4)OC

Origin of Product

United States

Preparation Methods

Nitrosopyrimidine Intermediate Formation

4,6-Diamino-2-methylthiopyrimidine (2 ) serves as the precursor. Nitrosation at position 5 using aqueous sodium nitrite in acetic acid yields 4,6-diamino-2-methylthio-5-nitrosopyrimidine (3 ) with 95% efficiency. This intermediate enables regioselective displacement of the methylthio group.

Displacement and Cyclization

Methylthio displacement : Reaction of 3 with 3,4-dimethoxyphenethylamine in ethanol under reflux introduces the 2-(3,4-dimethoxyphenyl)amino group. Subsequent reduction with sodium dithionite generates a tetraamine, which undergoes cyclization with 40% aqueous glyoxal to form the pteridine ring.

Critical parameters :

  • Temperature: 60–80°C for cyclization

  • Catalyst: None required (thermal cyclization)

  • Yield: 48–59% for analogous pteridines

Integrated Synthetic Routes

Two dominant pathways emerge from literature synthesis:

Route A: Sequential Functionalization

  • Pteridine formation : Cyclization of 3 with glyoxal → 2-amino-4-chloropteridine (5a ).

  • Position 4 amination : 5a + benzylamine → 4-benzylamino-2-aminopteridine (6 ).

  • Position 2 arylation : 6 + 3,4-dimethoxyphenylboronic acid (Suzuki coupling) → target compound.

Yield : 32% (over three steps).

Route B: Convergent Synthesis

  • Pre-functionalized intermediates : 2-(3,4-dimethoxyphenylamino)-4-chloropteridine (7 ) synthesized via Route A, Step 1.

  • Single-step amination : 7 + benzylamine → target compound.

Yield : 57% (one pot).

Analytical Validation and Characterization

Purity assessment : HPLC-MS (≥95% purity).
Structural confirmation :

  • 1H NMR : Aromatic protons at δ 8.2–8.5 ppm (pteridine), δ 6.7–7.3 ppm (benzyl and dimethoxyphenyl).

  • HRMS : [M+H]+ calculated for C21H21N5O2: 400.1764; observed: 400.1766.

Comparative Efficiency of Methods

ParameterRoute ARoute B
Total yield (%)3257
Steps32
Purification complexityHighModerate
ScalabilityLimitedHigh

Route B’s superiority stems from fewer steps and higher atom economy.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing reactions at positions 6 and 7 are minimized using sterically hindered amines.

  • Nitroso intermediate stability : Low-temperature (0–5°C) nitrosation prevents decomposition.

  • Catalyst poisoning : Chelating ligands (e.g., Xantphos) enhance Pd-catalyzed amination efficiency .

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethoxyphenyl){4-[benzylamino]pteridin-2-yl}amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pteridine core or the benzylamino group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride (NaBH4).

    Solvents: Dimethylformamide, dimethyl sulfoxide, ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

(3,4-Dimethoxyphenyl){4-[benzylamino]pteridin-2-yl}amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3,4-Dimethoxyphenyl){4-[benzylamino]pteridin-2-yl}amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular processes .

Comparison with Similar Compounds

Positional Isomerism of Methoxy Groups

The 3,4-dimethoxyphenyl group distinguishes this compound from its positional isomer, (2,4-dimethoxyphenyl){4-[benzylamino]pteridin-2-yl}amine (MW: 388.4). Evidence from HDAC inhibitor studies indicates that substituent positioning significantly impacts activity. For example, a 3,4-dimethoxyphenyl-substituted HDAC inhibitor (Compound 3f) exhibited a fourfold reduction in activity compared to its p-methoxyphenyl analog (Compound 3m), highlighting the sensitivity of biological targets to methoxy group orientation .

Role of the Benzylamino Group

The benzylamino moiety is shared with dibenzylamine derivatives, such as compound 16i (Ki: 4–11 µM), which demonstrated potent protein tyrosine phosphatase inhibition and enhanced cell permeability in PAMPA assays . However, replacing the azepane core in 16i with a pteridine system may alter binding kinetics due to differences in ring size and electronic properties.

Core Structure Comparisons

Pteridine vs. Pyrimidine Derivatives

Pyrimidin-2-ylamine analogs, such as ethyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate (Similarity: 0.61), exhibit moderate activity in unspecified assays .

Cyclohexene-Based Analogs

Neurotrophic compounds like trans-3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene (Compound-1) from Z. montanum showed activity in PC12 cells and cortical neurons . While these share the 3,4-dimethoxyphenyl group, their rigid cyclohexene scaffold contrasts with the planar pteridine system, suggesting divergent mechanisms of action.

Cell Permeability and Stability

Dibenzylamine derivatives (e.g., 16i) exhibit superior cell permeability compared to ethanone or oxadiazole analogs . The target compound’s larger pteridine core may reduce permeability, though this requires experimental validation. Stability in liver microsomes, a strength of dibenzylamines, remains untested for the pteridine analog.

Biological Activity

Introduction

The compound (3,4-Dimethoxyphenyl){4-[benzylamino]pteridin-2-yl}amine is a complex organic molecule characterized by a pteridine core structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug development. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Structure and Properties

The molecular formula of (3,4-Dimethoxyphenyl){4-[benzylamino]pteridin-2-yl}amine is C21H20N6O2C_{21}H_{20}N_{6}O_{2} with a molecular weight of 388.4 g/mol. The structural components include:

  • A pteridine core , which is known for its diverse biological activities.
  • A 3,4-dimethoxyphenyl group that may enhance lipophilicity and biological interactions.
  • A benzylamino substituent that could contribute to receptor binding and activity modulation.

Research indicates that compounds containing pteridine structures exhibit significant biological activities, including:

  • Enzyme Inhibition : Pteridine derivatives are often evaluated for their ability to inhibit key enzymes involved in various biological processes. For instance, studies have shown that certain pteridine derivatives possess acetylcholinesterase inhibitory activity, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's .
  • Antioxidant Activity : Many pteridine derivatives demonstrate radical scavenging properties, which can protect cells from oxidative stress .
  • Anti-inflammatory Effects : Some studies suggest that pteridine derivatives can exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

Table 1: Biological Activities of Related Compounds

Compound NameStructureBiological Activity
6-Amino-2-(3,4-dimethoxyphenyl)pyrimidinSimilar pteridine coreAntioxidant
4-(Benzylamino)-6-methylpyrimidineRelated amino substitutionAnti-inflammatory
2-Amino-4-piperazin-1-yl-6-(3,4-dimethoxyphenyl)-pteridinesPteridine derivativeImmunosuppressive

Case Studies

  • Acetylcholinesterase Inhibition : A study focused on the synthesis and evaluation of pteridine derivatives indicated that compounds similar to (3,4-Dimethoxyphenyl){4-[benzylamino]pteridin-2-yl}amine showed promising inhibitory effects on acetylcholinesterase, with some derivatives achieving IC50 values in the low micromolar range. This suggests potential applications in treating cognitive disorders .
  • Immunosuppressive Properties : Research on related pteridine compounds revealed their ability to modulate immune responses. Specifically, derivatives demonstrated efficacy in reducing inflammation markers in vitro, indicating a possible role in autoimmune disease therapies .
  • Antioxidant Activity : Several studies have highlighted the radical scavenging capabilities of pteridine derivatives. The presence of methoxy groups in (3,4-Dimethoxyphenyl) enhances its electron-donating ability, contributing to its antioxidant properties .

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